molecular formula C7H3Br2F3O B1396645 2,4-Dibromo-1-(trifluoromethoxy)benzene CAS No. 1840-97-7

2,4-Dibromo-1-(trifluoromethoxy)benzene

Cat. No. B1396645
CAS RN: 1840-97-7
M. Wt: 319.9 g/mol
InChI Key: KKHVOILWGQCNJL-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3Br2F3O . It has a molecular weight of 319.901 .


Molecular Structure Analysis

The InChI code for 2,4-Dibromo-1-(trifluoromethoxy)benzene is 1S/C7H3Br2F3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its three-dimensional structure.


Physical And Chemical Properties Analysis

2,4-Dibromo-1-(trifluoromethoxy)benzene is a liquid at room temperature .

Scientific Research Applications

Aryne Route to Naphthalenes

Schlosser and Castagnetti (2001) demonstrated that treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) leads to the generation of specific phenyllithium intermediates. These intermediates can undergo reactions to produce 1- and 2-(trifluoromethoxy)naphthalenes, highlighting the use of 2,4-dibromo-1-(trifluoromethoxy)benzene in the synthesis of naphthalene derivatives (Schlosser & Castagnetti, 2001).

Solid State Interactions in Derivatives

Manfroni et al. (2021) studied the solid-state interactions of derivatives like 1,4-dibromo-2,5-bis(phenylalkoxy)benzene, highlighting the diverse intermolecular interactions in crystalline structures. This research underscores the importance of 2,4-dibromo-1-(trifluoromethoxy)benzene in understanding molecular packing in solid states (Manfroni et al., 2021).

Suzuki-Miyaura Reactions

Ullah et al. (2011) focused on the Suzuki-Miyaura reaction of 1,4-dibromo-2-(trifluoromethyl)benzene, providing a route for the synthesis of trifluoromethylated di- and terphenyls. This study emphasizes the role of 2,4-dibromo-1-(trifluoromethoxy)benzene in synthesizing complex organic compounds (Ullah et al., 2011).

Trifluoromethoxylation Reactions

Duran-Camacho et al. (2021) developed an isolable pyridinium trifluoromethoxide salt from 2,4-dinitro(trifluoromethoxy)benzene, which was effective in SN2 reactions to form trifluoromethyl ethers. This showcases the potential of 2,4-dibromo-1-(trifluoromethoxy)benzene in trifluoromethoxylation processes (Duran-Camacho et al., 2021).

Organic Electronics and Materials Science

In materials science, the derivatives and related compounds of 2,4-dibromo-1-(trifluoromethoxy)benzene find applications in creating polymers with specific properties, as demonstrated by studies on polymers with different side chains and their solubility, thermal stability, and piezoelectric properties (Cianga et al., 2002; Lee & Park, 2001).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

2,4-dibromo-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHVOILWGQCNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-1-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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